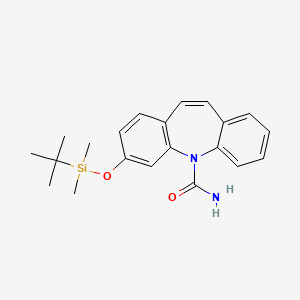
3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether is a chemical compound with the molecular formula C21H26N2O2Si and a molecular weight of 366.53. It is a derivative of carbamazepine, a medication primarily used in the treatment of epilepsy and bipolar disorder. This compound is often utilized in proteomics research and other scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether typically involves the protection of the hydroxyl group of carbamazepine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The major product is typically the corresponding carbonyl compound.
Reduction: The major product is the reduced form of the compound.
Substitution: The major product is the substituted derivative of the compound.
Scientific Research Applications
3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a protecting group in multi-step synthesis processes.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxy Carbamazepine tert-Butyldimethylsilyl Ether is similar to other carbamazepine derivatives and silyl-protected compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:
Carbamazepine
Carbamazepine-10,11-epoxide
Phenytoin
Valproic Acid
These compounds share similarities in their chemical structure and therapeutic uses but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C21H26N2O2Si |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxybenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C21H26N2O2Si/c1-21(2,3)26(4,5)25-17-13-12-16-11-10-15-8-6-7-9-18(15)23(20(22)24)19(16)14-17/h6-14H,1-5H3,(H2,22,24) |
InChI Key |
USZVROVOMRNEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=CC3=CC=CC=C3N2C(=O)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


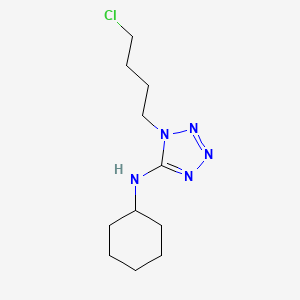
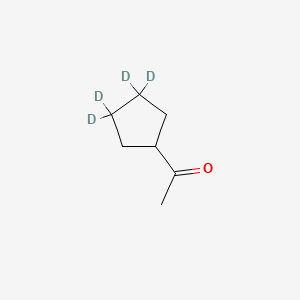
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B15352257.png)
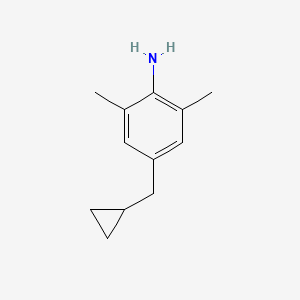


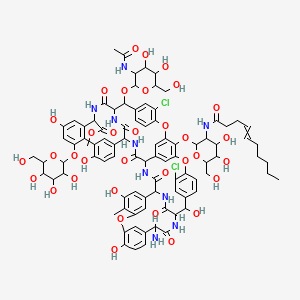
![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15352283.png)
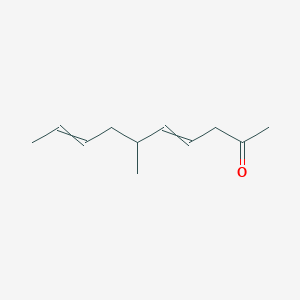
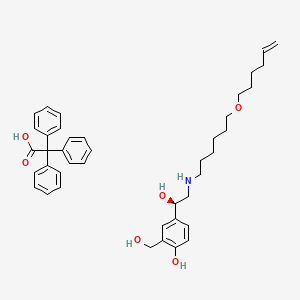
![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-8-[4-(1-piperazinyl)-1-piperidinyl]-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15352291.png)
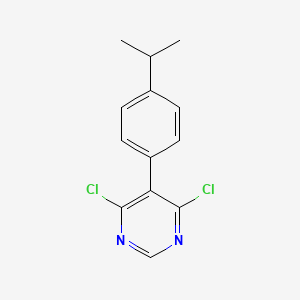
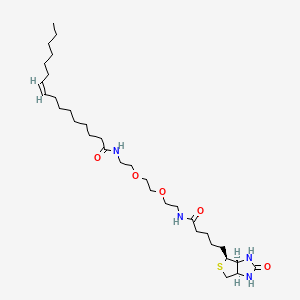
![(6aR,9R)-N-[(1S,2R,7R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B15352316.png)
